molecular formula C21H25FN2O4 B3464260 1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B3464260
M. Wt: 388.4 g/mol
InChI Key: MUKBNHNGTIYFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has been used recreationally as well as in scientific research.

Mechanism of Action

1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also inhibits the reuptake of serotonin. This results in an increase in serotonin levels in the brain, which is responsible for its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of effects on the central nervous system, including hallucinations, euphoria, and altered perception of time. It has also been shown to increase heart rate and blood pressure. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments is that it is relatively easy to synthesize. It is also a well-studied compound, which means that there is a lot of existing research on its effects. However, one limitation is that this compound is a psychoactive drug, which means that it can be difficult to control for the effects of the drug in experiments.

Future Directions

There are several future directions for research on 1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the role of this compound in the treatment of depression and anxiety disorders. Another area of interest is the development of new drugs that target serotonin receptors, based on the structure of this compound. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.

Scientific Research Applications

1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been used as a model compound to study the mechanism of action of other psychoactive drugs, such as MDMA. This compound has also been used to study the role of serotonin receptors in the brain.

properties

IUPAC Name

(4-fluorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-18-13-20(28-3)19(27-2)12-16(18)14-23-8-10-24(11-9-23)21(25)15-4-6-17(22)7-5-15/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKBNHNGTIYFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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